molecular formula C12H15NO2 B8639473 Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B8639473
M. Wt: 205.25 g/mol
InChI Key: RDECLYXHWVGDOT-UHFFFAOYSA-N
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Patent
US07402581B2

Procedure details

Methyl 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate (see Zh Obshch Khim; 1948, 877-884; 1.4 g, 3 mmol), which was contaminated with its regioisomer methyl 4-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate (1:1), was dissolved in methanol (50 mL). The solution was flushed with nitrogen whereupon Pd/C (5%) catalyst (0.19 g) was added. The mixture was stirred under H2 at room temperature until the consumption of gas ceased. The catalyst was removed by filtration and then the solvent was evaporated. The product was separated from its 4-amino regioisomer and by-products by chromatography on silica gel using CH2Cl2 and triethylamine (98:2). There was obtained 0.24 g (39%) of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate as an oil. 1H NMR (500 MHz, CDCl3): 1.7-1.8 (m, 4H), 2.7 (m, 2H), 2.9 (m, 2H), 3.8 (s, 3H), 6.6 (d, 1H), 7.0 (d, 1H).
Name
Methyl 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
methyl 4-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O:16][CH3:17])=[O:15])[C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)([O-])=O.[N+](C1C2CCCCC=2C(C(OC)=O)=CC=1)([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]([O:16][CH3:17])=[O:15])[C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1

Inputs

Step One
Name
Methyl 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=2CCCCC2C1)C(=O)OC
Step Two
Name
methyl 4-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2CCCCC12)C(=O)OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 at room temperature until the consumption of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was flushed with nitrogen whereupon Pd/C (5%) catalyst (0.19 g)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was separated from its 4-amino regioisomer and by-products by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=2CCCCC2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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